Sodium Borate

Descripción general

Descripción

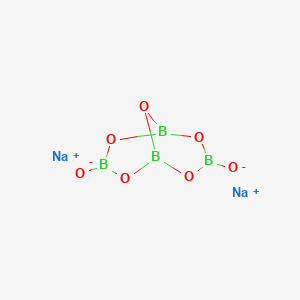

El borato de sodio, comúnmente conocido como bórax, es un compuesto de boro significativo, un mineral y una sal del ácido bórico. Es un sólido cristalino incoloro que se disuelve en agua para formar una solución básica. La fórmula química del borato de sodio es Na₂B₄O₇·10H₂O. Es ampliamente utilizado en diversas aplicaciones industriales y domésticas, incluyendo como agente de limpieza, componente en vidrio y cerámica, y agente tamponador en laboratorios químicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El borato de sodio puede sintetizarse mediante varios métodos:

-

Reacción con Colemanita: [ \text{Ca}2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \xrightarrow{\text{Calor}} \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 \downarrow ] La colemanita, un mineral de borato, reacciona con carbonato de sodio en presencia de calor para formar borato de sodio y carbonato de calcio {_svg_2}.

-

Reacción con metaborato de sodio: [ 4\text{NaBO}2 + \text{CO}_2 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + \text{Na}_2\text{CO}_3 ] El metaborato de sodio reacciona con dióxido de carbono para formar borato de sodio {_svg_3}.

-

Reacción con ácido bórico: [ 4\text{H}3\text{BO}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 6\text{H}_2\text{O} + \text{CO}_2 \uparrow ] El ácido bórico reacciona con carbonato de sodio para producir borato de sodio, agua y dióxido de carbono {_svg_4}.

Métodos de producción industrial: La producción industrial del borato de sodio normalmente implica la extracción de minerales de borato como la kernita y el tincal, seguida de procesos de refinación para obtener borato de sodio puro. El mineral extraído se tritura, se disuelve en agua y luego se somete a varios pasos de purificación, incluyendo cristalización y filtración, para producir borato de sodio de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El borato de sodio experimenta varios tipos de reacciones químicas, incluyendo:

-

Reacciones ácido-base: [ \text{Na}2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} ] El borato de sodio reacciona con ácido clorhídrico para formar ácido bórico, cloruro de sodio y agua {_svg_6}.

-

Reacciones de oxidación-reducción: El borato de sodio puede actuar como fundente en metalurgia, facilitando la reducción de óxidos metálicos a metales puros.

Reactivos y condiciones comunes:

Ácido clorhídrico: Utilizado en reacciones ácido-base para producir ácido bórico.

Carbonato de sodio: Utilizado en la síntesis de borato de sodio a partir de ácido bórico o colemanita.

Productos principales:

Ácido bórico: Formado a partir de la reacción del borato de sodio con ácidos.

Metaborato de sodio: Un producto intermedio en algunas rutas sintéticas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Sodium borate plays an essential role in various scientific research applications, particularly in biochemistry and analytical chemistry.

Buffer Solutions

This compound is frequently used to prepare buffer solutions due to its ability to maintain a stable pH. It is particularly effective at pH levels around 9.2 to 9.5, making it suitable for biochemical assays and experiments involving nucleic acids and proteins . The buffering capacity of this compound is crucial in maintaining the integrity of biological samples during analysis.

Chromatography

In chromatography, this compound serves as a running buffer in high-performance liquid chromatography (HPLC). It enhances the separation of compounds by influencing their retention times and interactions with stationary phases . For instance, studies have demonstrated that this compound can improve the resolution of tocopherols during HPLC analysis, showcasing its utility in separating complex mixtures .

Antibacterial Properties

Recent research has highlighted the antibacterial effects of this compound when used as a coating on titanium implants. Studies indicate that this compound coatings can significantly reduce bacterial colonization and biofilm formation on implant surfaces, which is critical in preventing infections in orthopedic surgeries . This application underscores the potential of this compound in biomedical fields, particularly for enhancing the biocompatibility of medical devices.

Industrial Applications

This compound's properties make it valuable in various industrial applications.

Glass Manufacturing

This compound is a key ingredient in the production of glass, especially borosilicate glass, known for its durability and thermal resistance. The incorporation of this compound improves the glass's mechanical properties and chemical resistance, making it suitable for laboratory glassware and cookware .

Cleaning Products

Due to its alkaline nature and ability to dissolve stains and dirt, this compound is commonly found in laundry detergents and household cleaning products. It enhances cleaning efficacy by softening water and acting as a surfactant booster . Furthermore, its disinfectant properties help eliminate bacteria and mold from surfaces.

Pest Control

This compound is utilized as an insecticide due to its effectiveness against pests like cockroaches and termites. It disrupts the digestive systems of insects when ingested, leading to their elimination . This application makes it a popular choice for environmentally friendly pest control solutions.

Environmental Applications

This compound also plays a role in environmental applications, particularly in carbon capture technologies.

Carbon Dioxide Capture

Research has shown that this compound can react with carbon dioxide to form stable compounds, making it a candidate for advanced adsorbents used in carbon capture processes . This application is particularly relevant in efforts to mitigate climate change by reducing greenhouse gas emissions.

Case Studies

Several case studies illustrate the practical applications of this compound across different sectors:

Mecanismo De Acción

El borato de sodio ejerce sus efectos principalmente a través de su capacidad para formar complejos con varias moléculas. En sistemas biológicos, puede inhibir el crecimiento de bacterias y hongos al interrumpir sus paredes celulares y membranas. El borato de sodio también actúa como agente tamponador, manteniendo el pH de las soluciones dentro de un rango estrecho .

Compuestos similares:

Ácido bórico (BH₃O₃): Un ácido de Lewis débil de boro, utilizado como antiséptico e insecticida.

Perborato de sodio (NaBO₃): Utilizado como agente blanqueador en detergentes.

Tetraborato de litio (Li₂B₄O₇): Empleado en la preparación de vidrio y cerámica.

Unicidad del borato de sodio: El borato de sodio es único debido a su versatilidad y amplia gama de aplicaciones. Sirve como un componente crucial en varios procesos industriales, desde la fabricación de vidrio hasta la metalurgia, y sus propiedades tamponadoras lo hacen indispensable en la investigación química y biológica .

Comparación Con Compuestos Similares

Boric Acid (BH₃O₃): A weak Lewis acid of boron, used as an antiseptic and insecticide.

Sodium Perborate (NaBO₃): Used as a bleaching agent in detergents.

Lithium Tetraborate (Li₂B₄O₇): Employed in the preparation of glass and ceramics.

Uniqueness of Sodium Borate: this compound is unique due to its versatility and wide range of applications. It serves as a crucial component in various industrial processes, from glass manufacturing to metallurgy, and its buffering properties make it indispensable in chemical and biological research .

Actividad Biológica

Sodium borate, commonly known as borax, is a compound of boron that has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, including its antibacterial properties, potential applications in drug delivery systems, and implications for human health based on recent research findings.

This compound is a white crystalline solid that is soluble in water. Its chemical formula is Na₂B₄O₇·10H₂O. The compound exhibits unique properties that allow it to interact with biological systems in various ways:

- pH Buffering : this compound can act as a buffering agent, maintaining pH levels in biological systems.

- Antibacterial Activity : At high concentrations, this compound demonstrates potent antibacterial effects, particularly against biofilm formation on implant surfaces .

Antibacterial Effects

Recent studies have highlighted the antibacterial properties of this compound. For instance, a study investigating the effects of this compound on bacterial colonization found that implants coated with this compound significantly reduced microbial loads compared to uncoated implants. The following table summarizes the bacterial load observed on different implant coatings:

| Coating Type | Microbial Load (CFU/mL) |

|---|---|

| Uncoated | 420 |

| Alginate Coated | 1000 |

| 0.25 mg/mL NaB | 200 |

| 0.5 mg/mL NaB | 0 |

| 0.75 mg/mL NaB | 0 |

This data indicates that this compound can effectively inhibit bacterial colonization at certain concentrations, making it a potential candidate for use in medical implants .

Case Studies and Research Findings

- Ocular Irritation Study : this compound was classified as an ocular irritant in studies involving rabbit eyes, indicating potential risks associated with its use in cosmetics and other topical applications .

- Toxicity Studies : In a study involving male Sprague-Dawley rats, administration of boric acid (a related compound) resulted in significant body weight loss and alterations in organ weights, suggesting systemic toxicity at high doses . While this compound is generally considered less toxic than other boron compounds, caution is advised regarding its concentrations in consumer products.

- Genotoxicity Assessment : Research assessing the genotoxicity of this compound indicated no significant DNA damage or oxidative stress in human Sertoli cells treated with various concentrations of the compound. This suggests that this compound may not pose a significant risk of genotoxic effects under controlled conditions .

Applications in Drug Delivery Systems

This compound has also been explored for its potential applications in drug delivery systems. Its ability to form liposomes—small vesicles that can encapsulate drugs—enhances the delivery efficiency of therapeutic agents while minimizing side effects. The following table outlines key characteristics of liposomal formulations containing this compound:

| Feature | Description |

|---|---|

| Biocompatibility | High; suitable for use in biological environments |

| Drug Encapsulation | Capable of carrying hydrophilic and hydrophobic agents |

| Targeting Ability | Can be modified for active targeting to specific tissues |

| Clinical Applications | Used in anticancer therapies and pain management |

The incorporation of this compound into liposomal formulations has shown promise in enhancing drug efficacy while reducing adverse reactions associated with conventional therapies .

Propiedades

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Information regarding the mechanism of action of boric acid in mediating its antibacterial or antifungal actions is limited. Boric acid inhibits biofilm formation and hyphal transformation of _Candida albicans_, which are critical virulence factors. In addition, arrest of fungal growth was observed with the treatment of boric acid. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

ANone: Sodium tetraborate's biological effects stem from its ability to interfere with various metabolic processes. Research suggests it can affect enzyme activity, particularly those involved in energy metabolism and antioxidant defense. For instance, in rats exposed to lead, sodium tetraborate administration resulted in significant alterations in the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), glutathione reductase (GR), and glutathione S-transferase (GST) in the liver. [] Additionally, sodium tetraborate can induce oxidative stress and impact cell proliferation in various tissues. [, , , ]

ANone: - Molecular Formula: Na₂[B₄O₅(OH)₄]·8H₂O (decahydrate), Na₂[B₄O₅(OH)₄] (anhydrous)- Molecular Weight: - 381.37 g/mol (decahydrate) - 201.22 g/mol (anhydrous)- Spectroscopic Data: Sodium tetraborate exhibits characteristic peaks in infrared spectroscopy, particularly in the region of 1800-600 cm⁻¹. []

ANone: While not a traditional catalyst, sodium tetraborate can influence the rate of certain chemical reactions. For instance, it accelerates the reaction of α-alumina with molten sodium carbonate, likely by altering the melt's phase equilibrium and lowering the activation energy. []

ANone: The stability of sodium tetraborate can be enhanced by controlling factors like temperature and humidity. Additionally, formulation strategies like encapsulation or the use of stabilizing agents can be employed to prevent degradation or undesired reactions. For instance, in the preparation of alkaline hydrogen peroxide solutions, the addition of sodium tetraborate and magnesium sulfate acts as stabilizers, extending the solution's shelf life. []

ANone: While sodium tetraborate is generally considered safe for many applications, it's crucial to handle it responsibly. Prolonged exposure or ingestion can lead to adverse effects, especially in high doses. [, , , , , ] It's essential to follow appropriate safety guidelines and regulations when handling and disposing of sodium tetraborate.

ANone: Research indicates that sodium tetraborate can be absorbed through ingestion, inhalation, and even skin contact. [, , ] While its detailed metabolic fate requires further investigation, studies suggest it can accumulate in various tissues, including the liver, kidneys, and brain. [, , ] Elimination primarily occurs through urine. []

ANone: Long-term exposure to sodium tetraborate can negatively affect lung structures, causing various destructive changes in the air-conducting and respiratory parts. [] Studies on rats showed leukocyte infiltration, focal destruction of the bronchial epithelium and alveoli, connective tissue growth, edema, stasis of blood corpuscles, and thickening of the alveolocyte wall. [] These findings highlight the potential respiratory toxicity of sodium tetraborate upon prolonged exposure.

ANone: Sodium tetraborate can be toxic in high doses, leading to a range of adverse effects in both animals and humans. [, , , , , , , , , ] Studies have reported organ-specific toxicity, particularly in the liver, kidneys, and reproductive system. [, , ] It's crucial to use sodium tetraborate responsibly and avoid exceeding recommended exposure limits.

ANone: Various analytical methods are utilized to study sodium tetraborate, including:- Infrared Spectroscopy (FTIR): Identifies characteristic functional groups. []- X-Ray Fluorescence Analysis: Quantifies elemental composition, especially in complex matrices like superconductors. []- Scanning Electron Microscopy (SEM): Examines surface morphology and microstructure. [, , ]- Electrochemical Techniques: Explores electrochemical properties and behavior. [, ]

ANone: Sodium tetraborate's environmental impact is a subject of ongoing research. While naturally occurring, excessive release into the environment can potentially harm ecosystems. Understanding its degradation pathways and developing effective waste management strategies are crucial for minimizing its ecological footprint.

ANone: Sodium tetraborate's solubility is influenced by factors like temperature and the presence of other solutes. It exhibits higher solubility in alkaline solutions compared to pure water. [] For instance, its solubility increases in the presence of sodium hydroxide, impacting the properties of solutions used in applications like binding agents. []

ANone: While sodium tetraborate is used in some medical applications, its biocompatibility is dose-dependent and requires careful consideration. High concentrations can negatively impact cell viability and tissue function. [, , , ] Understanding its biodegradation profile and potential for accumulation is essential for ensuring its safe use in biological systems.

ANone: Sodium tetraborate should be handled and disposed of according to local regulations. Options include treating it as hazardous waste or exploring potential recycling pathways to minimize its environmental impact.

ANone: Sodium tetraborate finds use in various disciplines:- Medicine: Used in some antiseptic solutions and pharmaceutical formulations. [, ]- Agriculture: Acts as a boron supplement in fertilizers to address boron deficiency in crops like olives. []- Industry: Utilized in manufacturing processes like glassmaking, ceramics, and detergents. [, , , ]- Research: Employed in analytical chemistry, materials science, and biological studies. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.